6-Chloro-3-indolyl alpha-D-mannopyranoside
Beschreibung
6-Chloro-3-indolyl alpha-D-mannopyranoside is a specialized chemical compound that has found a significant niche in advanced biochemical and microbiological research. moleculardepot.comcymitquimica.com As a synthetic molecule, its primary utility lies in its ability to act as an indicator for specific enzymatic activity. medchemexpress.comglpbio.com This indolyl derivative is part of a larger class of glycoside probes used to detect and quantify the presence of glycosidase enzymes, which are critical in various biological processes. researchgate.netnih.gov Its application spans multiple fields, including clinical microbiology, molecular biology, and biotechnology, where the detection of enzyme activity is a fundamental requirement. manufacturingchemist.comdcfinechemicals.com
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBAXBVBGNSPW-DGTMBMJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437916 | |
| Record name | 6-Chloro-1H-indol-3-yl alpha-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425427-88-9 | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-mannopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425427-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indol-3-yl alpha-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Structural Elucidation for Research Applications
Synthetic Pathways for 6-Chloro-3-indolyl alpha-D-mannopyranoside
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired product with high stereoselectivity and purity. The most established route involves the glycosylation of a 6-chloroindole (B17816) precursor with a protected mannose derivative.
Key Chemical Reactions and Intermediates
The primary method for constructing the glycosidic bond in this compound is the Koenigs-Knorr reaction. wikipedia.orgmdpi.com This venerable reaction in carbohydrate chemistry involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. wikipedia.orgslideshare.net
For the synthesis of this compound, the key reactants are:
Glycosyl Donor : A fully protected alpha-D-mannopyranosyl halide, such as 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (acetobromomannose). The acetyl protecting groups enhance the stability of the donor and influence the stereochemical outcome of the reaction.
Glycosyl Acceptor : A suitable 6-chloro-3-indolol derivative. Often, the indole (B1671886) nitrogen is protected (e.g., with an acetyl group) to prevent side reactions.
The reaction proceeds through several key steps:
Activation of the Glycosyl Donor : The promoter, for example, silver(I) carbonate (Ag₂CO₃) or silver triflate (AgOTf), reacts with the glycosyl bromide. wikipedia.orgnih.gov This abstracts the bromide ion, leading to the formation of a highly reactive oxocarbenium ion intermediate.
Nucleophilic Attack : The hydroxyl group of the 6-chloro-3-indolol acceptor attacks the anomeric carbon of the oxocarbenium ion. In the synthesis of the alpha-mannoside, the presence of an acetyl group at the C-2 position of the mannose donor does not provide neighboring group assistance for the formation of a 1,2-trans product (which would be beta). wikipedia.org This lack of anchimeric assistance allows for direct attack, and reaction conditions can be optimized to favor the formation of the thermodynamically more stable alpha-glycoside (a 1,2-cis product in the case of mannose).
Deprotection : Following the glycosylation step, the acetyl protecting groups on the mannose moiety and any protecting group on the indole nitrogen are removed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol (B129727) in a process known as Zemplén deacetylation) to yield the final product, this compound.
Considerations for Yield and Purity in Research-Scale Synthesis
Achieving high yield and purity in the synthesis of this compound requires careful optimization of several factors.
Promoters and Catalysts : The choice of promoter is critical. While classic Koenigs-Knorr conditions use silver carbonate, modern variations may employ more efficient promoters like silver triflate or mercury(II) salts to improve reaction rates and yields. wikipedia.orgmdpi.com The addition of catalysts, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can significantly accelerate the reaction, allowing for milder conditions and higher yields. nih.gov
Stereoselectivity : Controlling the stereochemistry at the anomeric center is paramount to selectively obtain the alpha-anomer. The stereochemical outcome is influenced by the solvent, temperature, and the nature of the protecting groups. Non-participating protecting groups on C-2 of the mannosyl donor are essential for accessing the α-linkage.
Purification : After the reaction, the crude product is a mixture containing the desired alpha-anomer, the beta-anomer, unreacted starting materials, and byproducts. Purification is typically achieved using column chromatography on silica (B1680970) gel. rsc.org The separation of anomers can be challenging and requires careful selection of the eluent system.
Purity Assessment : The purity of the final product is often assessed by High-Performance Liquid Chromatography (HPLC), which can effectively separate the alpha and beta anomers and quantify any impurities. moleculardepot.com A purity of over 98% is common for research-grade material. guidechem.com
Advanced Analytical Techniques for Structural Characterization in Research
The definitive identification and structural confirmation of this compound rely on a combination of sophisticated spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of glycosides. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy : The proton NMR spectrum provides key diagnostic signals.
Anomeric Proton (H-1') : The most characteristic signal is that of the anomeric proton of the mannose ring. For an alpha-mannoside, this proton is in an equatorial position and typically appears as a doublet with a small coupling constant (J₁,₂), usually in the range of 1-2 Hz. Its chemical shift is expected in the downfield region, around 5.5-5.8 ppm.
Indole Protons : The protons on the 6-chloroindole ring will appear in the aromatic region (typically δ 7.0-7.8 ppm), with splitting patterns consistent with the substitution on the benzene (B151609) ring. clockss.orgyoutube.com The N-H proton of the indole ring gives a characteristic broad singlet, often at a high chemical shift (δ > 10 ppm) in a solvent like DMSO-d₆. researchgate.net
Mannose Protons : The other protons of the mannose ring (H-2' to H-6') resonate in the more shielded region of the spectrum, typically between δ 3.5 and 4.5 ppm, often with complex overlapping signals.
¹³C NMR Spectroscopy : The carbon spectrum confirms the number and type of carbon atoms.
Anomeric Carbon (C-1') : The chemical shift of the anomeric carbon is highly indicative of the anomeric configuration. For an alpha-mannoside, C-1' typically resonates around 100-103 ppm.
Indole Carbons : The carbons of the 6-chloroindole ring will have characteristic shifts, with the carbon bearing the chlorine atom (C-6) and the carbons adjacent to the nitrogen and the glycosidic linkage (C-3, C-3a, C-7a) being particularly diagnostic. clockss.orgmdpi.com
Mannose Carbons : The remaining mannose carbons (C-2' to C-6') appear in the δ 60-80 ppm range.
Table 1: Predicted NMR Data for this compound Data are plausible values based on typical shifts for related structures.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Indole N-H | ~11.1 (s) | - |
| Indole H-2 | ~7.5 (s) | ~125 |
| Indole H-4 | ~7.7 (d) | ~122 |
| Indole H-5 | ~7.1 (dd) | ~120 |
| Indole H-7 | ~7.6 (d) | ~112 |
| Mannose H-1' | ~5.6 (d, J≈1.5 Hz) | ~101 |
| Mannose H-2'-H-6' | 3.5 - 4.5 (m) | 61 - 78 |
| Mannose C-1' | - | ~101 |
| Mannose C-2'-C-6' | - | 61 - 78 |
| Indole C-3 | - | ~138 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.
The spectrum of this compound would display several key absorption bands:
O-H Stretch : A strong, broad band in the region of 3200-3500 cm⁻¹ corresponds to the stretching vibrations of the multiple hydroxyl groups on the mannose moiety. spectroscopyonline.com
N-H Stretch : A moderate, sharp peak around 3400 cm⁻¹ is characteristic of the N-H bond in the indole ring. researchgate.net
C-H Stretch (Aromatic) : Weak to moderate absorptions just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹) are indicative of the C-H bonds on the aromatic indole ring. vscht.cz
C-H Stretch (Aliphatic) : Absorptions just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹) arise from the C-H bonds of the mannose ring. researchgate.net
C=C Stretch (Aromatic) : Sharp, moderate peaks in the 1450-1620 cm⁻¹ region are due to the carbon-carbon double bond stretching within the indole ring. researchgate.net
C-O Stretch : Strong, complex bands in the fingerprint region between 1000 and 1200 cm⁻¹ are characteristic of the C-O stretching vibrations of the ether linkage (glycosidic bond) and the alcohol groups of the sugar. researchgate.netscirp.org
C-Cl Stretch : A moderate to weak band in the region of 600-800 cm⁻¹ can be attributed to the C-Cl bond.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretch | 3500 - 3200 (Broad, Strong) |
| Amine (N-H) | Stretch | ~3400 (Sharp, Medium) |
| Aromatic C-H | Stretch | 3150 - 3050 (Medium) |
| Aliphatic C-H | Stretch | 2950 - 2850 (Medium) |
| Aromatic C=C | Stretch | 1620 - 1450 (Medium, Sharp) |
| Ether/Alcohol (C-O) | Stretch | 1200 - 1000 (Strong) |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound, while tandem mass spectrometry (MS/MS) reveals its structure through characteristic fragmentation patterns.
For this compound (Molecular Weight: 329.73 g/mol ), analysis by electrospray ionization (ESI) would typically show the protonated molecular ion [M+H]⁺ at m/z 330.74. immunomart.comcymitquimica.com
In MS/MS analysis, the most common fragmentation pathway for O-glycosides is the cleavage of the glycosidic bond. nih.gov This would lead to two major fragment ions:
The Aglycone Fragment : An ion corresponding to the protonated 6-chloro-3-indoxylonium ion, resulting from the loss of the neutral mannose unit (162 Da). This would appear at m/z 168.
The Glycosyl Fragment : An oxonium ion of the mannose moiety, which may undergo further fragmentation, such as sequential losses of water molecules. nih.gov
The fragmentation pattern provides conclusive evidence for the identity of both the sugar and the aglycone components of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments, allowing for the determination of the elemental formula (C₁₄H₁₆ClNO₆) and further confirming the compound's identity. cymitquimica.comguidechem.com
Table 3: Predicted ESI-MS/MS Fragmentation Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 330.74 | Protonated Molecular Ion |
| [M-C₆H₁₀O₅+H]⁺ | 168.02 | Aglycone fragment (6-chloro-3-indoxylonium ion) |
Enzymatic Activity Profiling and Biochemical Assay Development
Principles of Chromogenic Enzyme Assays Utilizing 6-Chloro-3-indolyl alpha-D-mannopyranoside
This compound is a chromogenic substrate designed for the detection of α-mannosidase activity. immunomart.comcymitquimica.combiosynth.comglpbio.com The principle of the assay is based on the enzymatic hydrolysis of the glycosidic bond in the substrate molecule. This reaction is catalyzed by the α-mannosidase enzyme.
The hydrolysis of this compound releases the alpha-D-mannopyranoside moiety and a 6-chloro-3-indoxyl group. The latter is an unstable intermediate that undergoes rapid oxidation in the presence of air. This oxidation process leads to the dimerization of the 6-chloro-3-indoxyl molecules, forming an insoluble, colored precipitate. The resulting product is a visually distinct salmon-colored compound. immunomart.combiosynth.comglpbio.commoleculardepot.com
The intensity of the color produced is directly proportional to the amount of the colored precipitate formed, which in turn correlates with the activity of the α-mannosidase enzyme in the sample. This allows for both qualitative and quantitative assessment of the enzyme's presence and activity. The formation of a precipitate also allows for the localization of enzyme activity within tissues or cell cultures.
Detection and Quantification of Glycosidase Activities
The primary application of this compound is in the assessment and localization of α-mannosidase activity. immunomart.combiosynth.commoleculardepot.com This enzyme plays a crucial role in the catabolism of N-linked oligosaccharides within the lysosome.
In biochemical assays, the substrate is incubated with a sample suspected of containing α-mannosidase. The formation of the salmon-colored precipitate indicates the presence of the enzyme. glpbio.com For quantitative measurements, the colored product can be extracted with a suitable solvent and its absorbance measured spectrophotometrically. This allows for the determination of the reaction rate and the specific activity of the enzyme.
In histochemical applications, the insoluble nature of the colored precipitate is particularly advantageous. When tissue sections or cultured cells are incubated with this compound, the precipitate forms at the site of α-mannosidase activity. This allows for the precise localization of the enzyme within cellular compartments or specific cell types.
It is important to note that this compound is a substrate for α-mannosidase and is not used for the detection of β-galactosidase activity. The specificity of glycosidase enzymes is determined by the nature of the sugar moiety and the stereochemistry of the glycosidic bond. In this case, the alpha-D-mannopyranoside portion of the molecule is specifically recognized by α-mannosidase.
For the detection of β-galactosidase activity, a different chromogenic substrate is required. The analogous substrate for β-galactosidase is 6-Chloro-3-indolyl-β-D-galactopyranoside, also known as Salmon-Gal. sigmaaldrich.com This compound is structurally similar but contains a β-D-galactopyranoside moiety instead of an alpha-D-mannopyranoside. The enzymatic cleavage of Salmon-Gal by β-galactosidase also yields a salmon-colored precipitate, allowing for similar detection methods as described for α-mannosidase.
The use of this compound is highly specific for α-mannosidase due to the stereospecificity of the enzyme's active site. megazyme.com While some sources refer to its use in "various biochemical applications," detailed evidence of its utility as a substrate for other glycosidases is not prevalent in the reviewed literature. moleculardepot.com The specificity of the enzyme-substrate interaction is a key principle in enzymology, and this substrate is designed to be selective for enzymes that recognize and cleave the α-D-mannosyl linkage. Cross-reactivity with other glycosidases is generally low to non-existent, which is a desirable characteristic for a specific enzyme assay.
Enzyme Kinetics and Inhibition Studies using this compound
The chromogenic nature of this compound makes it a suitable tool for studying enzyme kinetics and inhibition. The rate of color formation is proportional to the rate of the enzymatic reaction, which can be monitored over time.
While specific kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for α-mannosidase with this particular substrate are not widely reported in the literature, the principles of how it would be used in such studies are well-established. By measuring the initial reaction rates at varying substrate concentrations, these kinetic constants can be determined.
Similarly, this substrate can be used to assess the efficacy of potential α-mannosidase inhibitors. nih.gov In such an assay, the enzyme is incubated with the inhibitor before the addition of the substrate. A decrease in the rate of color formation compared to an uninhibited control would indicate that the compound is an effective inhibitor of the enzyme. This allows for the determination of inhibition constants (Ki) and the mode of inhibition.
A significant advantage of using a chromogenic substrate like this compound is the ability to monitor the enzymatic reaction in real-time. The continuous formation of the colored product can be measured spectrophotometrically, providing a continuous readout of enzyme activity. This is in contrast to endpoint assays, which only provide a single measurement at a fixed time point.
Real-time monitoring is crucial for accurate determination of initial reaction rates, which are essential for kinetic studies. It also allows for the detailed investigation of enzyme behavior over time, including potential substrate depletion or enzyme inactivation. The ability to observe the reaction as it happens provides a more complete understanding of the enzyme's catalytic mechanism and its interaction with substrates and inhibitors.
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆ClNO₆ |
| Molecular Weight | 329.73 g/mol |
| CAS Number | 425427-88-9 |
| Appearance | White to off-white powder |
| Enzyme Specificity | α-Mannosidase |
Table 2: Comparison of Substrates for Glycosidase Detection
| Substrate | Target Enzyme | Product Color |
|---|---|---|
| This compound | α-Mannosidase | Salmon |
| 6-Chloro-3-indolyl beta-D-galactopyranoside | β-Galactosidase | Salmon |
Compound Names Mentioned in the Article
this compound
6-Chloro-3-indolyl-β-D-galactopyranoside (Salmon-Gal)
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal)
p-nitrophenyl alpha-D-mannopyranoside
Methodologies for Determining Kinetic Parameters
The kinetic parameters of an enzyme, primarily the Michaelis constant (K_m) and the maximum velocity (V_max), are fundamental to understanding its catalytic efficiency and substrate affinity. The determination of these parameters for α-mannosidase can be effectively carried out using this compound.
The core methodology involves preparing a series of reactions with a fixed concentration of the enzyme and varying concentrations of the substrate, this compound. The rate of reaction, which corresponds to the rate of formation of the salmon-colored product, is measured over time, typically using a spectrophotometer to detect the change in absorbance.
Michaelis-Menten Kinetics: The initial reaction velocities (v_0) obtained at each substrate concentration ([S]) are plotted against the substrate concentration. The resulting data points are then fitted to the Michaelis-Menten equation:
v0 = (Vmax[S]) / (Km + [S])
From this plot, Vmax (the reaction rate at substrate saturation) and Km (the substrate concentration at which the reaction rate is half of Vmax) can be determined. nih.gov The Km value is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity. nih.gov
Lineweaver-Burk Plot: A common and more accurate graphical method for determining these kinetic parameters is the Lineweaver-Burk plot, which is a double reciprocal plot of the Michaelis-Menten equation:
1/v0 = (Km/Vmax)(1/[S]) + 1/Vmax
By plotting 1/v_0 against 1/[S], a linear graph is produced. The y-intercept of this line is equal to 1/V_max, the x-intercept is -1/K_m, and the slope is K_m/V_max. This linearization of the data allows for more precise determination of the kinetic constants. libretexts.org
Below is an interactive table illustrating hypothetical data from an experiment to determine the kinetic parameters of α-mannosidase using this compound.
Table 1: Hypothetical Kinetic Data for α-Mannosidase
| Substrate Concentration [S] (µM) | Initial Velocity (v₀) (µmol/min) | 1/[S] (µM⁻¹) | 1/v₀ (min/µmol) |
|---|---|---|---|
| 10 | 0.20 | 0.100 | 5.00 |
| 20 | 0.33 | 0.050 | 3.03 |
| 40 | 0.50 | 0.025 | 2.00 |
| 80 | 0.67 | 0.013 | 1.49 |
| 160 | 0.80 | 0.006 | 1.25 |
Evaluation of Enzyme Inhibitors and Their Mechanisms
This compound is a valuable tool for screening and characterizing inhibitors of α-mannosidase. Assays can be designed to determine an inhibitor's potency (often expressed as the IC₅₀ value) and to elucidate its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).
Determining IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. To determine this value, enzyme activity is measured at a fixed concentration of this compound in the presence of varying concentrations of the inhibitor. The resulting data are plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ is calculated from the dose-response curve.
Table 2: Hypothetical IC₅₀ Determination Data
| Inhibitor Concentration (nM) | Enzyme Activity (%) | Percent Inhibition |
|---|---|---|
| 1 | 95.2 | 4.8 |
| 10 | 78.5 | 21.5 |
| 50 | 51.3 | 48.7 |
| 100 | 34.2 | 65.8 |
| 500 | 12.1 | 87.9 |
Elucidating Inhibition Mechanisms: The mechanism of inhibition can be determined by performing kinetic experiments at various substrate concentrations in the presence and absence of the inhibitor. By analyzing the changes in Km and Vmax using Lineweaver-Burk plots, the type of inhibition can be identified:
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. bioninja.com.au This results in an increase in the apparent Km, but Vmax remains unchanged. On a Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions intersect at the y-axis. libretexts.org
Non-competitive Inhibition: The inhibitor binds to an allosteric site, a location other than the active site. nih.govbioninja.com.au This binding reduces the enzyme's catalytic efficiency but does not affect substrate binding. nih.govwikipedia.org Consequently, Vmax decreases while Km remains unchanged. libretexts.org The Lineweaver-Burk plots intersect on the x-axis.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. libretexts.org This leads to a decrease in both Vmax and Km. The Lineweaver-Burk plots for inhibited and uninhibited reactions produce parallel lines.
Table 3: Effect of Inhibitor Type on Kinetic Parameters
| Inhibition Type | Change in V_max | Change in K_m | Lineweaver-Burk Plot Appearance |
|---|---|---|---|
| Competitive | Unchanged | Increases | Lines intersect at y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
Development of High-Throughput Screening Assays for Glycosidase Activity
The search for novel glycosidase inhibitors or activators for therapeutic and research purposes necessitates the screening of large compound libraries. scienceopen.com this compound is well-suited for the development of high-throughput screening (HTS) assays due to its chromogenic nature, which provides a simple and robust readout.
The development of an HTS assay involves several key steps:
Assay Miniaturization: The assay is adapted from standard test tubes or cuvettes to a microplate format, typically 96-well or 384-well plates, to increase throughput and reduce reagent consumption. scienceopen.com
Automation: Liquid handling robots are used to dispense the enzyme, substrate, and library compounds into the microplates, ensuring precision and speed.
Signal Detection: After an incubation period, the formation of the salmon-colored product is quantified using a microplate reader capable of measuring absorbance at the appropriate wavelength.
Assay Validation: The assay is validated to ensure its robustness and reliability. Key parameters such as the Z'-factor, which measures the statistical effect size of the assay, are calculated. A Z'-factor between 0.5 and 1.0 is considered excellent for an HTS assay.
The use of this compound in an HTS format allows for the rapid identification of "hits"—compounds that significantly alter enzyme activity. These hits can then be subjected to further characterization and optimization. scienceopen.com
Table 4: Key Parameters in HTS Assay Development
| Parameter | Description | Typical Goal for 6-Chloro-3-indolyl α-D-mannopyranoside Assay |
|---|---|---|
| Plate Format | Number of wells per plate (e.g., 96, 384, 1536). | 96- or 384-well plates for primary screening. |
| Assay Volume | Total reaction volume in each well. | 50-100 µL for 96-well; 10-50 µL for 384-well. |
| Substrate Concentration | Concentration of 6-Chloro-3-indolyl α-D-mannopyranoside used. | Typically at or near the K_m value for optimal sensitivity to inhibitors. |
| Incubation Time | Duration of the enzymatic reaction before reading. | Optimized to ensure linear product formation (e.g., 15-60 minutes). |
| Z'-Factor | A statistical measure of assay quality. | > 0.5 |
Molecular Mechanisms of Chromogenic Response and Signal Generation
Mechanism of Enzymatic Hydrolysis and Indoxyl Moiety Release
The process begins with the enzymatic hydrolysis of the glycosidic bond in 6-Chloro-3-indolyl alpha-D-mannopyranoside. This reaction is catalyzed by the enzyme α-mannosidase, which exhibits specificity for the α-D-mannopyranoside portion of the molecule. moleculardepot.comimmunomart.comcymitquimica.com The enzyme recognizes and binds to the mannose sugar component, facilitating the cleavage of the bond that links it to the 6-chloro-3-indolyl group.
This hydrolysis releases two products: the sugar moiety (alpha-D-mannose) and the 6-chloro-3-indoxyl (also referred to as 6-chloro-3-hydroxyindole) moiety. nih.gov The release of the indoxyl component is the pivotal first step in signal generation. The specificity of α-mannosidase ensures that this reaction only occurs in the presence of the active enzyme, making the substrate a reliable indicator of its activity. nih.govmegazyme.com
Oxidative Dimerization of Free Indoxyl to Form Insoluble Indigoid Dyes
Once released, the 6-chloro-3-indoxyl is a relatively unstable intermediate. In the presence of an oxidizing agent, typically molecular oxygen from the air, it undergoes a rapid oxidative dimerization. nih.govmdpi.com This process involves the coupling of two molecules of 6-chloro-3-indoxyl.
The dimerization primarily occurs at the C-2 position of the indole (B1671886) ring, leading to the formation of a stable, insoluble indigoid dye. This resulting dye, specifically 6,6'-dichloro-indigo, is intensely colored. The formation of this insoluble precipitate is the basis of the chromogenic assay, as it creates a localized and visible signal at the site of enzymatic activity. moleculardepot.comthermofisher.com
Role of Indole Ring Substitutions in Chromophore Properties and Color Variation
The properties of the final indigoid dye, particularly its color, are significantly influenced by the substituents on the indole ring. The presence of the chlorine atom at the 6-position of the indole ring in this compound is a key determinant of the final color.
Substituents on the indole ring can alter the electronic properties of the resulting chromophore, which is the part of the molecule responsible for absorbing light and thus producing color. researchgate.net These substitutions can shift the wavelength of maximum light absorption, resulting in different colors. For instance, the unsubstituted indigo (B80030) dye is blue, while halogenated derivatives can exhibit different hues. In the case of this compound, the enzymatic cleavage and subsequent dimerization lead to the formation of a salmon-colored precipitate. moleculardepot.comimmunomart.comimmunomart.com This distinct color allows for easy visual detection.
Signal Detection Modalities: Colorimetric and Precipitate Formation
The signal generated from the enzymatic activity on this compound can be detected through two primary modalities: colorimetric changes and the formation of a precipitate.
Colorimetric Detection: The most straightforward method of detection is the visual observation of the colored product. The intensity of the color produced is proportional to the amount of enzyme activity, allowing for qualitative or semi-quantitative assessment. dcfinechemicals.comhaemochrom.de This approach is widely used in techniques like histochemistry and microbiology for identifying and localizing enzyme activity. nih.gov
Precipitate Formation: The indigoid dye formed is insoluble and precipitates out of the solution at the site of the enzymatic reaction. thermofisher.com This property is particularly useful in applications such as Western blotting and immunohistochemistry, where the goal is to pinpoint the location of the target enzyme on a membrane or within a tissue sample. The insoluble nature of the dye ensures that the signal remains localized and does not diffuse away from the site of origin. thermofisher.comabcam.com
Considerations for Fluorogenic Properties upon Enzymatic Cleavage
While this compound is primarily a chromogenic substrate, the enzymatic release of the indolyl moiety also raises considerations for fluorescence. The indole ring itself is the basis for the fluorescence of the amino acid tryptophan. nih.gov Upon enzymatic cleavage, the liberated 6-chloro-3-indoxyl or its subsequent products could potentially exhibit fluorescent properties.
The development of fluorogenic substrates often involves linking a fluorophore to a group that quenches its fluorescence. Enzymatic cleavage then releases the fluorophore, leading to a detectable fluorescent signal. While the primary detection method for this specific substrate is colorimetric due to the formation of the colored precipitate, the inherent spectroscopic properties of the indole ring suggest a potential for fluorogenic applications, although this is not its main design or use. oup.com
Applications in Molecular Biology and Gene Expression Research
Utilization as a Chromogenic Marker in Gene Expression Pattern Analysis
In gene expression analysis, researchers often seek to understand when and where a specific gene is active. This is frequently achieved by using a reporter gene, a gene whose product is easily detectable, which is fused to the regulatory sequence of the gene of interest. The enzyme α-mannosidase can serve as such a reporter.
The fundamental principle involves the enzymatic action of α-mannosidase on 6-Chloro-3-indolyl alpha-D-mannopyranoside. The enzyme hydrolyzes the glycosidic bond, liberating the 6-chloro-3-indoxyl moiety. This product then undergoes oxidative dimerization to form an insoluble, salmon-colored precipitate. glpbio.comnih.govmoleculardepot.comimmunomart.combiosynth.com The appearance of this distinct color provides a direct, visual confirmation of α-mannosidase activity, and by extension, the expression of the target gene.
While the use of other indolyl-based substrates, such as 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) for β-galactosidase, is more widely documented in reporter gene assays, the principle for this compound is analogous. sigmaaldrich.com The gene encoding α-mannosidase (manA) can be used as a reporter gene, and when cells or tissues carrying this reporter construct are grown in the presence of this compound, the resulting color development indicates the spatial and temporal patterns of the reporter gene's expression.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Synonym | Salmon-α-D-mannoside, Rose-α-D-Man | moleculardepot.com |
| Molecular Formula | C₁₄H₁₆ClNO₆ | glpbio.commoleculardepot.com |
| Molecular Weight | 329.73 g/mol | glpbio.commoleculardepot.com |
| Appearance | White to off-white crystalline powder | |
| Enzyme Substrate | α-mannosidase | glpbio.comnih.govmoleculardepot.comimmunomart.combiosynth.com |
| Reaction Product | Salmon-colored precipitate | glpbio.comnih.govmoleculardepot.comimmunomart.combiosynth.com |
Studies on Gene Function and Regulation in Microbial Systems
The study of gene function and regulation in microorganisms can be facilitated by the use of reporter systems. By creating a fusion between the promoter of a gene of interest and the coding sequence of a reporter gene like manA, scientists can investigate the factors that influence the expression of the target gene.
For instance, if a researcher wants to identify the regulatory elements that control a specific microbial gene's response to environmental stimuli, they can link that gene's promoter to the manA gene. When these engineered microbes are exposed to various conditions, the activity of the promoter can be quantified by measuring the amount of salmon-colored product formed from this compound. This provides a straightforward method to screen for conditions that activate or repress the gene of interest.
While specific published studies extensively detailing the use of this compound for this purpose are not abundant, the underlying methodology is a standard practice in molecular genetics. The presence of α-mannosidase activity in various microbial species suggests the potential for such applications.
Application in Detection and Identification of Specific Bacterial Strains (e.g., Escherichia coli, Salmonella, Klebsiella)
The detection and identification of specific bacterial strains are crucial in clinical diagnostics and food safety. Chromogenic media incorporating specific enzyme substrates are widely used for this purpose. The principle relies on the fact that different bacterial species possess distinct enzymatic profiles.
A patent for a microfluidic paper chip for detecting microorganisms mentions the use of 6-Chloro-3-indolyl-α-D-mannopyranoside, indicating its utility in microbial detection. glpbio.comimmunomart.com The presence of α-mannosidase activity can be a biochemical marker for certain bacterial species.
Escherichia coli : Some strains of E. coli are known to possess α-mannosidase activity. nih.gov Incorporating this compound into a culture medium could allow for the differentiation of α-mannosidase-positive E. coli colonies, which would appear salmon-colored.
Salmonella : The detection of Salmonella is of significant public health importance. While the primary identification methods for Salmonella rely on other biochemical markers, the presence or absence of α-mannosidase activity could serve as an additional characteristic for differentiation in a multi-test system.
Klebsiella : Similarly, for Klebsiella species, the enzymatic profile is key to their identification. The use of this compound in a chromogenic agar (B569324) could contribute to a more specific identification profile, distinguishing them from other related bacteria based on their ability to hydrolyze the substrate.
The utility of this compound in bacterial detection is based on the differential expression of α-mannosidase among various bacterial species and strains.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside |
| Escherichia coli |
| Salmonella |
Comparative Analysis and Structural Activity Relationships of Indolyl Glycosides
Comparison with Other Chromogenic Indolyl Glycoside Substrates
6-Chloro-3-indolyl α-D-mannopyranoside is a chromogenic substrate specifically designed for the detection of α-mannosidase activity. biosynth.commoleculardepot.comglpbio.com Upon enzymatic cleavage by α-mannosidase, the colorless substrate is hydrolyzed, releasing an indoxyl moiety. This indoxyl intermediate undergoes rapid oxidation in the presence of air to form a water-insoluble, dimeric indigo (B80030) dye that is salmon-colored. biosynth.commoleculardepot.com This distinct color formation allows for the visual identification and localization of enzymatic activity, for instance, in microbial colonies on agar (B569324) plates or in histochemical staining.
The properties of chromogenic substrates are heavily influenced by the substitution pattern on the indolyl aglycone. Different halogen substitutions on the indole (B1671886) ring result in the formation of indigo dyes with varying colors. This allows for the development of a palette of substrates for detecting different enzymes or for multiplex assays.
For example, 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), a widely used substrate for β-galactosidase, produces a characteristic blue precipitate. medchemexpress.com Similarly, 5-Bromo-4-chloro-3-indolyl-α-D-mannopyranoside (X-α-Man) is a substrate for α-mannosidase that yields a blue-to-purple precipitate. chemicalbook.comsigmaaldrich.com In contrast, substrates with a 5-bromo-6-chloro substitution pattern, such as 5-Bromo-6-chloro-3-indolyl-β-D-glucopyranoside, are known to produce a magenta or lilac color upon enzymatic action. dcfinechemicals.com The choice of substrate often depends on the desired color for visualization and the specific enzyme being targeted. dcfinechemicals.com
The following interactive table provides a comparison of various indolyl glycoside substrates, highlighting the differences in their structure and the color they produce.
Elucidation of Structural Features Influencing Enzyme Specificity and Substrate Efficacy
The efficacy and specificity of indolyl glycosides as enzymatic substrates are governed by a delicate interplay of structural features in both the aglycone (indole) and glycone (sugar) moieties. nih.gov
The Aglycone Moiety: The indole ring serves as the chromophore precursor. The nature and position of substituents on this ring are critical. nih.gov They influence the electronic properties of the indoxyl intermediate and, consequently, the color and stability of the final indigo dye. dcfinechemicals.com For instance, the presence of a chlorine atom at the 6-position in 6-Chloro-3-indolyl α-D-mannopyranoside is directly responsible for the salmon color of the resulting precipitate. biosynth.com Altering this substitution to a 5-bromo-4-chloro pattern changes the color to blue. sigmaaldrich.com These substitutions must not, however, sterically hinder the substrate from fitting into the enzyme's active site. nih.gov
The Glycosidic Bond: The stereochemistry of the glycosidic linkage is paramount for enzyme specificity. nih.gov Glycoside hydrolases are highly selective for the anomeric configuration (α or β) of the bond they cleave. nih.gov 6-Chloro-3-indolyl α -D-mannopyranoside is specifically designed for α -mannosidases. The corresponding β-anomer would be resistant to cleavage by α-mannosidases but could potentially be a substrate for β-mannosidases.
The Glycone Moiety: The sugar portion of the substrate is the primary determinant for which class of glycosidase will recognize it. nih.gov The specific arrangement of hydroxyl groups on the mannopyranoside ring is what directs the substrate to mannosidases rather than other glycosidases like glucosidases or galactosidases. whiterose.ac.uk Even subtle changes, such as modifying hydroxyl groups at different positions on the sugar ring, can dramatically impact enzyme binding and catalytic efficiency, often reflected in a significant increase in the Michaelis constant (Km), which indicates weaker substrate binding. nih.gov The enzyme's active site has specific contact points for these hydroxyl groups, and any modification can disrupt the precise orientation required for catalysis. nih.gov
Importance of the Mannopyranoside Moiety in Conferring Specific Biological Activity
The mannopyranoside moiety is the essential component that confers biological specificity upon 6-Chloro-3-indolyl α-D-mannopyranoside, directing its interaction exclusively toward mannosidases. whiterose.ac.uk Mannose is a C-2 epimer of glucose, meaning it differs only in the stereochemical orientation of the hydroxyl group at the second carbon atom. wikipedia.org This seemingly minor structural difference is a critical recognition element for enzymes, allowing mannosidases to distinguish mannosides from glucosides with high fidelity. whiterose.ac.ukwikipedia.org
In a biological context, mannose and its derivatives are integral to vital cellular processes, most notably the N-linked glycosylation of proteins, a post-translational modification that affects protein folding, stability, and function. nih.gov Enzymes that process mannose-containing glycans, the α-mannosidases, are therefore key players in these pathways. Synthetic substrates like 6-Chloro-3-indolyl α-D-mannopyranoside are invaluable tools designed to mimic the natural substrates of these enzymes. nih.gov They enable researchers to detect, quantify, and study the activity of α-mannosidases involved in these fundamental biological processes. glpbio.com
The role of the glycosidic residue is often crucial for the biological activity of a compound, primarily by governing its recognition by specific enzymes or receptors. researchgate.net In this substrate, the mannopyranoside moiety acts as a specific "key" that fits into the "lock" of the α-mannosidase active site, initiating the catalytic event that leads to a detectable signal. Furthermore, chemical modifications to the mannopyranoside itself, such as acylation, have been shown to modulate the biological activities of the entire molecule, for example by enhancing antimicrobial properties, further underscoring the central role of the sugar in biological interactions. nih.gov
Advanced Research Techniques and Methodological Considerations
Spectrophotometric and Fluorimetric Analytical Methods for Enzyme Activity Measurement
The enzymatic cleavage of glycosidic bonds by enzymes like α-mannosidase can be quantified using spectrophotometric and fluorimetric assays. These methods rely on substrates that, upon enzymatic action, release a chromogenic or fluorogenic molecule, allowing for the measurement of enzyme activity.
Spectrophotometric Assays:
6-Chloro-3-indolyl alpha-D-mannopyranoside is a chromogenic substrate that, upon hydrolysis by α-mannosidase, releases an indoxyl derivative. immunomart.commoleculardepot.com This product subsequently undergoes oxidative dimerization to form an insoluble, salmon-colored precipitate. immunomart.commoleculardepot.com The intensity of this color is directly proportional to the amount of substrate cleaved and can be quantified spectrophotometrically.
A typical assay protocol involves incubating the enzyme with the substrate in a suitable buffer at a specific pH and temperature. The reaction is then stopped, and the absorbance of the colored product is measured at a specific wavelength. For instance, a general procedure for a colorimetric α-mannosidase assay using a synthetic p-nitrophenyl substrate involves measuring the release of p-nitrophenol at 405 nm. A similar principle applies to this compound, where the accumulation of the colored precipitate can be measured.
Fluorimetric Assays:
Fluorimetric assays offer higher sensitivity compared to spectrophotometric methods. While this compound itself is not fluorogenic, other substrates are designed for this purpose. For example, 4-methylumbelliferyl α-D-mannopyranoside (4-MU-Man) is a commonly used fluorogenic substrate. Upon enzymatic cleavage, it releases the highly fluorescent 4-methylumbelliferone, which can be excited at approximately 365 nm and its emission measured around 445 nm. researchgate.net Another example is resorufin (B1680543) α-D-mannopyranoside, which yields the fluorescent product resorufin upon enzymatic cleavage. researchgate.net These assays are particularly useful for detecting low levels of enzyme activity.
| Assay Type | Substrate Example | Detection Principle |
| Spectrophotometric | This compound | Formation of a colored precipitate |
| Spectrophotometric | p-Nitrophenyl-α-D-mannopyranoside | Release of colored p-nitrophenol |
| Fluorimetric | 4-Methylumbelliferyl α-D-mannopyranoside | Release of fluorescent 4-methylumbelliferone |
| Fluorimetric | Resorufin α-D-mannopyranoside | Release of fluorescent resorufin |
Gel Electrophoresis-Based Approaches for Enzyme Activity Detection
Gel electrophoresis is a powerful technique to separate proteins based on their size, charge, or other physical properties. When combined with activity-based detection methods, it allows for the identification of specific enzymes within complex biological samples.
In-gel Activity Staining:
For detecting α-mannosidase activity in a gel, a technique called in-gel activity staining can be employed. After separating proteins by non-denaturing polyacrylamide gel electrophoresis (PAGE), the gel is incubated with a solution containing a chromogenic or fluorogenic substrate. In the case of this compound, the gel would be immersed in a buffer containing this substrate. At the location of the α-mannosidase enzyme within the gel, the substrate is cleaved, leading to the formation of the characteristic salmon-colored precipitate. immunomart.commoleculardepot.com This allows for the direct visualization of the active enzyme as a colored band.
A similar approach has been described using the fluorogenic substrate 4-methylumbelliferyl α-D-mannopyranoside, where the location of the active enzyme is revealed by a fluorescent band under UV light. researchgate.net This method provides information on the presence and apparent molecular weight of the active enzyme.
Integration with Chemical Proteomics and Activity-Based Protein Profiling (ABPP)
Chemical proteomics aims to study the interactions of small molecules with proteins on a proteome-wide scale. Activity-based protein profiling (ABPP) is a powerful sub-discipline of chemical proteomics that utilizes active site-directed covalent probes to profile the functional state of enzymes in complex biological systems.
While this compound is a substrate, the principles of ABPP can be illustrated by related enzyme probes for glycosidases. ABPP probes for retaining glycosidases, such as α-mannosidases, are often based on mechanism-based inhibitors. These probes typically consist of three key components: a reactive group that covalently binds to the active site of the enzyme, a recognition element that directs the probe to the desired class of enzymes (e.g., a mannose mimic), and a reporter tag (e.g., a fluorophore or biotin) for detection and identification.
For instance, cyclophellitol (B163102) and its derivatives are potent, irreversible inhibitors of retaining glycosidases and have been adapted as ABPP probes. nih.gov These probes have been successfully used to profile the activity of various glycosidases, including β-mannosidases, in complex biological samples like cell lysates and tissues. nih.gov By using such probes in combination with mass spectrometry-based proteomics, researchers can identify and quantify the active enzymes, providing valuable insights into their physiological roles and potential as therapeutic targets.
Computational Chemistry Approaches in Enzyme-Substrate Interaction Studies
Computational chemistry provides powerful tools to investigate the interactions between enzymes and their substrates at an atomic level. These methods complement experimental data and can offer detailed insights into binding mechanisms and affinities.
Molecular Docking Simulations (e.g., related 5-bromo-6-chloro-3-indolyl-α-D-mannopyranoside with lectins)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is widely used to understand the binding mode of substrates and inhibitors to enzymes.
In the context of this article, while specific docking studies on this compound may not be readily available, the methodology can be illustrated by considering a related compound, 5-bromo-6-chloro-3-indolyl-α-D-mannopyranoside. Docking this compound into the binding site of a mannose-binding protein, such as a lectin, would involve the following steps:
Preparation of the Protein and Ligand Structures: The three-dimensional structures of the protein (obtained from X-ray crystallography or NMR, or built using homology modeling) and the ligand are prepared. This includes adding hydrogen atoms and assigning appropriate charges.
Defining the Binding Site: The potential binding pocket on the protein is identified.
Docking Simulation: A docking algorithm is used to explore various possible conformations of the ligand within the binding site and to score these poses based on their predicted binding affinity.
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Such studies on related indole (B1671886) derivatives have been performed to understand their interaction with various protein targets. d-nb.info
Machine Learning Applications in Predicting Binding Affinity for Glycoside Ligands
Machine learning (ML) has emerged as a powerful tool in drug discovery and molecular biology for predicting the binding affinity of ligands to proteins. nih.govrsc.orgnih.govarxiv.orgmedium.com These methods can learn complex relationships from large datasets of protein-ligand interactions and then make predictions for new, unseen compounds.
For glycoside ligands, ML models can be trained on experimental data of lectin-glycan binding to predict the binding affinity of new glycans. One notable example is the development of deep learning models like LectinOracle, which can predict lectin-glycan interactions with high accuracy. nih.gov These models typically use representations of the protein and glycan structures as input and are trained to predict a binding score or affinity.
The general workflow for applying machine learning to predict the binding affinity of glycoside ligands involves:
Data Collection and Curation: A large dataset of known protein-glycan binding affinities is assembled.
Feature Engineering: Relevant features describing the chemical and structural properties of the glycans and proteins are selected or engineered.
Model Training: A machine learning model (e.g., random forest, support vector machine, or a neural network) is trained on the curated dataset.
Model Validation: The performance of the trained model is evaluated on an independent test set to assess its predictive power.
Prediction: The validated model is then used to predict the binding affinities of new glycoside ligands.
Challenges, Limitations, and Future Research Directions
Addressing Specificity and Cross-Reactivity of 6-Chloro-3-indolyl alpha-D-mannopyranoside as an Enzyme Substrate
A significant challenge in the application of any enzyme substrate is ensuring its specificity for the target enzyme. While this compound is designed as a substrate for α-mannosidase, the potential for cross-reactivity with other glycosidases can lead to false-positive results and misinterpretation of data.
Human cells, for example, express multiple α-mannosidase isoenzymes, including those found in the lysosome and the Golgi apparatus, each with distinct substrate specificities. ucl.ac.uknih.govnih.govcapes.gov.br Lysosomal α-mannosidase has a broad specificity, hydrolyzing α(1-2), α(1-3), and α(1-6)-mannosidic linkages, while Golgi α-mannosidases are more specific for α(1,2)-linked mannose residues. nih.govnih.gov The performance of this compound can be influenced by which of these isoenzymes is present, and its efficiency may vary.
Furthermore, the potential for hydrolysis by other, non-target glycosidases remains a concern that requires thorough investigation. Indigogenic substrates, a class to which this compound belongs, are known to sometimes exhibit low substrate specificity. tandfonline.comresearchgate.net
Future research should focus on detailed kinetic studies to characterize the specificity of this compound for different α-mannosidase isoenzymes. Additionally, screening against a panel of other glycosidases is necessary to fully understand its cross-reactivity profile. This will allow for a more informed application of this substrate and the development of more specific analogues.
Strategies for Developing Novel Chromogenic and Fluorogenic Analogues with Enhanced Properties
The development of novel analogues of this compound with improved properties would significantly broaden its applications. Key areas for enhancement include solubility, kinetic properties, and the generation of a more distinct or quantifiable signal.
Chromogenic Analogues:
The synthesis of new chromogenic substrates could focus on altering the indolyl moiety to produce a different color upon enzymatic cleavage. mdpi.com For instance, modifications to the halogen substitution pattern on the indole (B1671886) ring could shift the absorption spectrum of the resulting indigo (B80030) dye. tandfonline.com The development of substrates that produce a soluble colored product, rather than a precipitate, would be advantageous for quantitative spectrophotometric assays. mdpi.com
Fluorogenic Analogues:
A particularly promising area of development is the creation of fluorogenic analogues. researchgate.net Fluorogenic substrates are initially non-fluorescent, but upon enzymatic cleavage, they release a highly fluorescent product. researchgate.net This approach offers several advantages over chromogenic substrates, including:
Higher Sensitivity: Fluorescence detection is generally more sensitive than colorimetric detection, allowing for the measurement of lower enzyme activities. researchgate.net
Real-Time Monitoring: The generation of a fluorescent signal can be monitored in real-time, providing kinetic data on enzyme activity.
Live-Cell Imaging: Fluorogenic substrates with good cell permeability can be used for live-cell imaging, enabling the visualization of enzyme activity within living cells and tissues. researchgate.net
The synthesis of such analogues would likely involve replacing the chromogenic indolyl group with a fluorophore that is quenched when glycosylated. Upon enzymatic hydrolysis, the fluorophore would be released, resulting in a significant increase in fluorescence. The synthesis of other fluorogenic glycosidase substrates has been successfully demonstrated and could serve as a template for the development of fluorogenic α-mannosidase substrates. nih.govnih.gov
Future Prospects for this compound in Biochemical Diagnostics and Biotechnological Innovation
The continued development and refinement of this compound and its analogues hold significant promise for both biochemical diagnostics and biotechnological applications.
Biochemical Diagnostics:
Improved substrates could lead to the development of more sensitive and specific diagnostic assays for diseases associated with altered α-mannosidase activity, such as α-mannosidosis, a lysosomal storage disorder. ucl.ac.uknih.govcapes.gov.br More specific substrates could also be used to differentiate between different types of cancer, as some tumors exhibit altered glycosylation patterns. The use of these substrates in high-throughput screening formats could accelerate the discovery of new drugs that target α-mannosidase. nih.gov
Biotechnological Innovation:
In biotechnology, these substrates can be used for the detection and characterization of novel α-mannosidases from various organisms. nih.gov This is important for industrial applications where these enzymes are used, such as in the food and feed industries for the modification of glycoproteins. Furthermore, the development of robust and reliable α-mannosidase assays is crucial for quality control in the production of therapeutic glycoproteins, where the correct glycosylation pattern is essential for efficacy and safety. wikipedia.org
The future of this field may also involve the integration of these substrates into novel biosensor platforms, such as paper-based microfluidics, for rapid and low-cost point-of-care diagnostics.
Q & A
Q. What is the role of 6-Chloro-3-indolyl alpha-D-mannopyranoside in enzymatic assays?
This compound acts as a chromogenic substrate for glycosidases, particularly alpha-mannosidases. Upon enzymatic cleavage of the glycosidic bond, the indolyl moiety is oxidized to form a colored or fluorescent product (e.g., indigo derivatives), enabling spectrophotometric or fluorometric quantification of enzyme activity. For example, its structural analog, 5-Bromo-6-chloro-1H-indol-3-yl-alpha-D-mannopyranoside, is used to study enzyme kinetics and specificity due to its halogen substitutions enhancing stability and detection sensitivity .
Q. What are the common synthesis methods for this compound?
Synthesis typically involves coupling an indole precursor (e.g., 6-chloroindoxyl) with a protected alpha-D-mannopyranosyl donor under acidic or enzymatic conditions. Halogenation steps (e.g., chlorination at the 6-position of the indole ring) are performed prior to glycosylation. Reaction conditions often include acetic acid/water mixtures at elevated temperatures (~80°C) to achieve optimal yields. Purification may require column chromatography or crystallization techniques .
Q. How can researchers ensure purity during the synthesis of this compound?
Post-synthesis purification methods include:
- Crystallization : Using solvent systems like ethanol/water to isolate crystalline products.
- HPLC : Reverse-phase chromatography with C18 columns for high-resolution separation.
- TLC Monitoring : Tracking reaction progress using silica gel plates and UV visualization. Purity validation should involve NMR (e.g., confirming anomeric proton signals at δ 5.2–5.4 ppm for alpha-linkage) and mass spectrometry .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound with high stereoselectivity?
Computational reaction path searches (e.g., density functional theory) can predict optimal stereochemical outcomes by modeling transition states. Experimentally, adjusting solvent polarity (e.g., acetonitrile for α-selectivity) and temperature (lower temps favoring kinetic control) improves stereoselectivity. Catalysts like silver triflate may enhance glycosylation efficiency .
Q. What methodologies are used to determine kinetic parameters (Km, Vmax) of alpha-mannosidases using this substrate?
- Continuous Assay : Monitor absorbance at 590 nm (indigo formation) under steady-state conditions.
- Fluorometric Detection : Track fluorescence emission (ex: 360 nm, em: 460 nm) of hydrolyzed indolyl derivatives.
- Data Analysis : Use nonlinear regression (e.g., Michaelis-Menten curve fitting) with software like GraphPad Prism. Control experiments should account for non-enzymatic hydrolysis and substrate inhibition at high concentrations .
Q. How can researchers resolve contradictions in enzyme specificity data when using structural analogs (e.g., 6-chloro vs. 5-bromo derivatives)?
Discrepancies may arise from differences in halogen electronegativity or steric hindrance. To address this:
- Perform molecular docking simulations to compare binding affinities.
- Use site-directed mutagenesis to identify active-site residues critical for substrate recognition.
- Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic interactions. For example, bromine at the 5-position (as in 5-Bromo-6-chloro analogs) may enhance hydrophobic interactions with enzyme pockets compared to chlorine .
Q. What strategies mitigate interference from endogenous enzymes in cell-based assays using this substrate?
- Inhibitor Cocktails : Include glycosidase inhibitors (e.g., swainsonine for alpha-mannosidases) in lysis buffers.
- Heat Inactivation : Pre-treat samples at 95°C for 5 minutes to denature enzymes.
- Substrate Specificity Controls : Use knockout cell lines or siRNA silencing to confirm target enzyme contribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
